molecular formula C9H14F3NO2 B2640897 Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate CAS No. 2248410-47-9

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate

Cat. No. B2640897
CAS RN: 2248410-47-9
M. Wt: 225.211
InChI Key: QPXLWMZFNRHKIX-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a piperidine derivative that has a trifluoromethyl group attached to it, making it a valuable tool in the field of organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is not fully understood, but it is believed to function as a nucleophile in organic reactions. The trifluoromethyl group attached to the piperidine ring enhances the reactivity of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate. However, studies have shown that it has low toxicity and is well-tolerated in animals. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been used in the development of new drugs that target specific enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is its high reactivity, which makes it a valuable tool in organic synthesis. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is also readily available and relatively inexpensive. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate also has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate in scientific research. One area of interest is the development of new drugs that target specific enzymes and receptors in the body. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate can be used as a building block in the synthesis of these drugs, allowing for the creation of more effective and targeted treatments. Another area of interest is the development of new catalysts for asymmetric catalysis. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate can be used in the synthesis of chiral ligands, which can be used to produce more efficient catalysts.
Conclusion:
In conclusion, Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is a valuable tool in scientific research due to its unique properties. It is widely used in the development of new drugs and the synthesis of chiral ligands for asymmetric catalysis. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has high reactivity, making it a valuable tool in organic synthesis. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. There are several future directions for the use of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate in scientific research, including the development of new drugs and catalysts for asymmetric catalysis.

Synthesis Methods

The synthesis of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate involves the reaction of (2S,3R)-2-(hydroxymethyl)piperidine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to obtain Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate in high yield. This method has been optimized over the years, and various modifications have been made to improve the efficiency of the reaction.

Scientific Research Applications

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been widely used in scientific research as a building block for the synthesis of various compounds. It is particularly useful in the development of new drugs, including antiviral and antitumor agents. Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has also been used in the synthesis of chiral ligands for asymmetric catalysis, which is a critical process in the production of pharmaceuticals.

properties

IUPAC Name

ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLWMZFNRHKIX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN[C@@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate

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